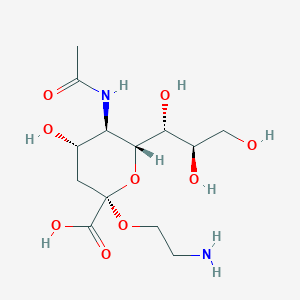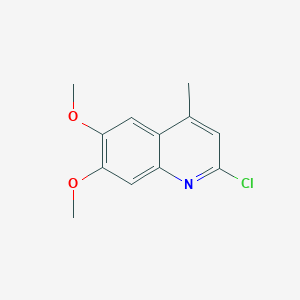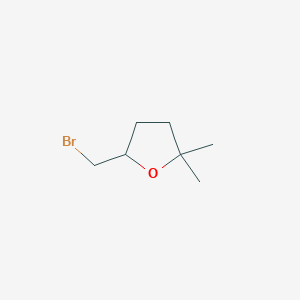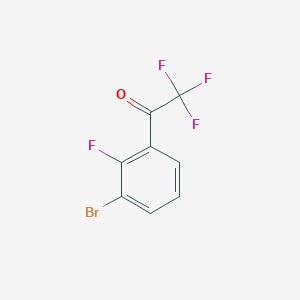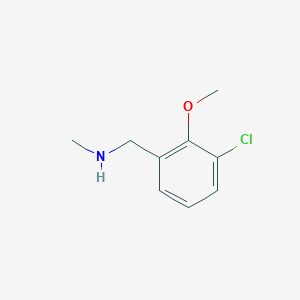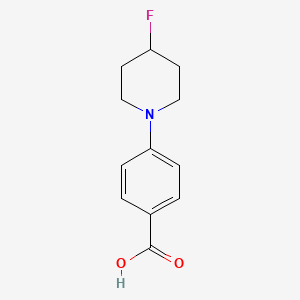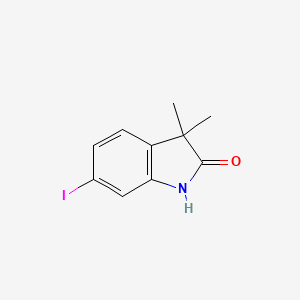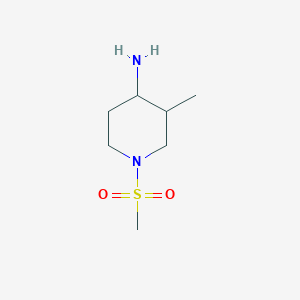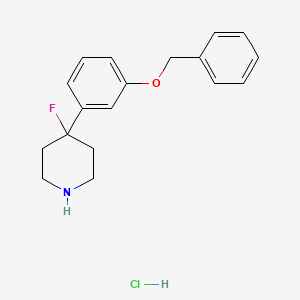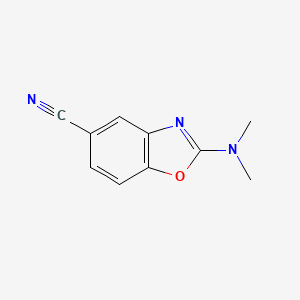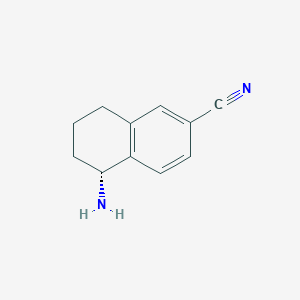
Fmoc-Lysinol(Boc)
Übersicht
Beschreibung
Fmoc-Lysinol(Boc) is a derivative of lysine, an essential amino acid. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group, both of which are used to protect the amino and hydroxyl groups, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Lysinol(Boc) is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide structures .
Biology
In biological research, Fmoc-Lysinol(Boc) is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based drugs .
Medicine
The compound is used in the development of peptide therapeutics, which are designed to target specific proteins or pathways in the body. These therapeutics have applications in treating various diseases, including cancer and metabolic disorders .
Industry
In the industrial sector, Fmoc-Lysinol(Boc) is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Wirkmechanismus
Target of Action
Fmoc-Lysinol(Boc) is primarily used as a reagent in the process of solid-phase peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides. The role of Fmoc-Lysinol(Boc) is to protect the amino and carboxyl groups of these amino acids during the synthesis process .
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Lysinol(Boc) is used to protect the alpha-amino group of an amino acid, while the tert-butyloxycarbonyl (Boc) group protects the epsilon-amino group . These protections allow for the selective formation of peptide bonds without unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain. The Boc group is stable under these conditions but can be removed under acidic conditions when the peptide synthesis is complete .
Biochemical Pathways
Fmoc-Lysinol(Boc) plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the stepwise addition of amino acids to a growing peptide chain, a process that is central to the production of proteins in living organisms. The use of Fmoc-Lysinol(Boc) in peptide synthesis has enabled the production of complex peptides and proteins for research and therapeutic applications .
Pharmacokinetics
Instead, its utility lies in its stability under the conditions used for peptide synthesis and its reactivity when these conditions are changed .
Result of Action
The use of Fmoc-Lysinol(Boc) in peptide synthesis results in the formation of peptide bonds, leading to the production of peptides and proteins. These molecules can have a wide range of biological activities, depending on their amino acid sequence and structure .
Action Environment
The action of Fmoc-Lysinol(Boc) is influenced by the conditions used for peptide synthesis. For example, the Fmoc group is stable under acidic conditions but is removed under basic conditions. Similarly, the Boc group is stable under the conditions used to remove the Fmoc group but is removed under acidic conditions . Therefore, the efficacy and stability of Fmoc-Lysinol(Boc) are highly dependent on the specific conditions used in the peptide synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Lysinol(Boc) typically involves multiple steps. One common method includes the protection of the lysine amino group with the Fmoc group and the hydroxyl group with the Boc group. This can be achieved through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Industrial Production Methods
Industrial production of Fmoc-Lysinol(Boc) follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment, which allows for the efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Lysinol(Boc) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Lysinol(Boc) serves as a building block .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lysinol(Boc), but lacks the hydroxyl group protection.
Fmoc-Lys(Boc)-OMe: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Fmoc-Lysinol(Boc) is unique due to its dual protective groups, which provide greater flexibility and control in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCXWDXTZJRSX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


